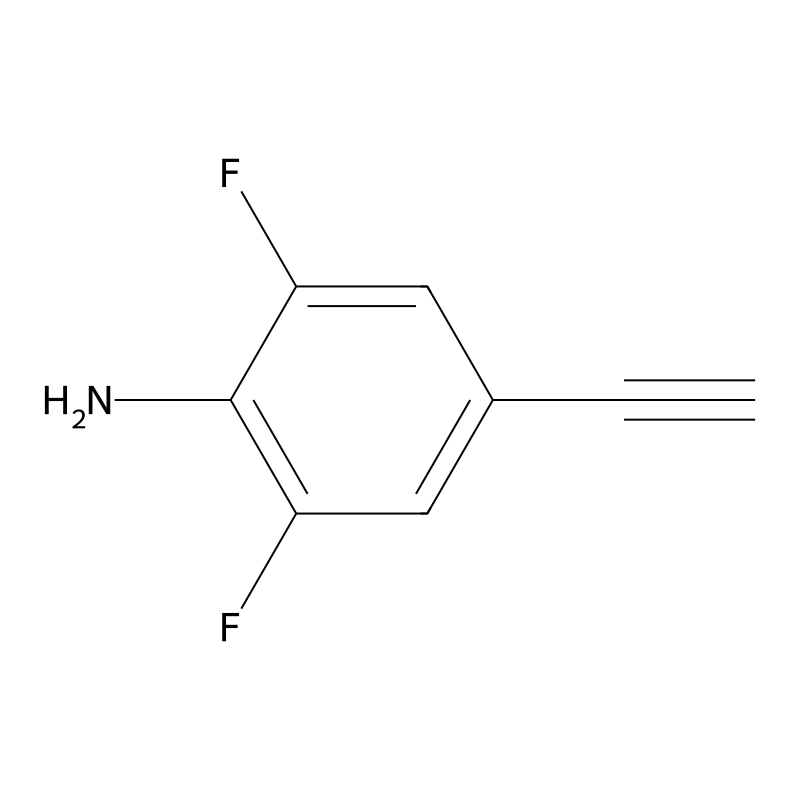4-Ethynyl-2,6-difluoroaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
The presence of the ethynyl group (C≡CH) and the two fluorine atoms on the aromatic ring make 4-Ethynyl-2,6-difluoroaniline a valuable building block for organic synthesis. The ethynyl group can participate in various coupling reactions to create more complex molecules, while the fluorine atoms can influence the reactivity of the molecule [].
Medicinal chemistry
The combination of the aromatic amine group and the ethynyl group could be of interest for medicinal chemists exploring novel drug candidates. The amine group can be further functionalized to introduce specific functionalities that may interact with biological targets [].
Material science
Aromatic molecules with functional groups like ethynyl are sometimes investigated for their potential applications in material science. The ethynyl group can promote self-assembly and π-π stacking interactions, which are important for the formation of functional materials.
4-Ethynyl-2,6-difluoroaniline is an organic compound with the molecular formula C₈H₅F₂N. It features a difluoro-substituted aniline structure, where an ethynyl group is attached to the para position relative to the amino group. The presence of fluorine atoms enhances its chemical properties, making it a compound of interest in various fields, including pharmaceuticals and materials science.
- Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for further functionalization.
- Electrophilic Aromatic Substitution: The difluoro substituents can influence the reactivity of the aromatic ring, directing electrophilic substitutions at specific positions.
- Coupling Reactions: It can be involved in coupling reactions, particularly in the synthesis of more complex organic molecules.
Several synthetic pathways exist for producing 4-Ethynyl-2,6-difluoroaniline:
- Direct Fluorination: Starting from aniline derivatives, fluorination can be achieved using fluorinating agents.
- Ethynylation Reactions: Ethynyl groups can be introduced through Sonogashira coupling or similar methods involving palladium catalysts.
- Multicomponent Reactions: Recent methodologies have been developed that allow for the synthesis of difluoroanilines through multicomponent reactions .
4-Ethynyl-2,6-difluoroaniline finds applications in various domains:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique electronic properties.
- Materials Science: Utilized in the development of liquid crystal displays and other advanced materials .
- Dyes and Colorants: Its structural characteristics make it suitable for use as a dye or colorant in various applications .
Several compounds share structural similarities with 4-Ethynyl-2,6-difluoroaniline. Here are some notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Fluoroaniline | Single fluorine atom on the aromatic ring | Simpler structure; less electron-withdrawing effect |
| 4-Ethynyl-aniline | Ethynyl group present | Lacks fluorine substituents; different reactivity |
| 2,6-Difluoroaniline | Two fluorine atoms | No ethynyl group; different physical properties |
| 4-Amino-2,6-difluorobenzene | Amino group instead of ethynyl | More polar; different reactivity profile |
Uniqueness of 4-Ethynyl-2,6-difluoroaniline
The unique combination of the ethynyl group and two fluorine substituents distinguishes 4-Ethynyl-2,6-difluoroaniline from other similar compounds. This combination influences its reactivity and potential applications in pharmaceuticals and materials science.








